molecular formula C₃₉H₅₇FN₄O₅ B1144923 Paliperidone Palmitate N-Oxide CAS No. 1404053-60-6

Paliperidone Palmitate N-Oxide

Cat. No.: B1144923
CAS No.: 1404053-60-6
M. Wt: 680.89
InChI Key:
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Description

Paliperidone Palmitate N-Oxide is a derivative of Paliperidone Palmitate, which is an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. This compound is designed to provide long-acting therapeutic effects, making it a valuable option for patients requiring consistent medication management.

Mechanism of Action

Target of Action

Paliperidone Palmitate N-Oxide primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior. The compound also shows activity as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .

Mode of Action

It is believed to act via a similar pathway to risperidone . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may explain some of the other effects of the drug .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin neurotransmission . By antagonizing these receptors, the compound can alter the neurotransmission pathways and their downstream effects, potentially leading to an improvement in the symptoms of conditions like schizophrenia .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). The compound exhibits flip-flop kinetics, where the apparent half-life is controlled by the absorption rate constant . It is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . The compound is excreted primarily in urine (80%; 59% as unchanged drug) and feces (11%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the antagonism of D2 and 5HT2A receptors . This antagonism can lead to changes in neurotransmission, which may result in an improvement in the symptoms of conditions like schizophrenia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the crystallization process can affect the nature of the compound, which in turn can influence its in vitro and in vivo behaviors . Furthermore, factors such as body mass index (BMI), creatinine clearance (CLCR), injection site, injection volume, and needle length can influence the pharmacokinetics of the compound .

Biochemical Analysis

Biochemical Properties

Paliperidone Palmitate N-Oxide, like its parent compound, is thought to interact with dopamine D2 and serotonin 5HT2A receptors in the brain . These interactions are believed to mediate its therapeutic activity in schizophrenia.

Cellular Effects

This compound is believed to influence cell function by modulating signaling pathways associated with dopamine D2 and serotonin 5HT2A receptors . This modulation can impact various cellular processes, potentially influencing gene expression and cellular metabolism

Molecular Mechanism

It is proposed that its therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This suggests that this compound may bind to these receptors, inhibiting their activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Paliperidone Palmitate, exhibits a slow release rate, contributing to its long-acting properties

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on risperidone and paliperidone, the parent compounds, have shown notable metabolic side-effects that were dose-dependent

Metabolic Pathways

The metabolic pathways of this compound are not well-characterized. The parent compound, Paliperidone, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission

Transport and Distribution

The parent compound, Paliperidone Palmitate, is administered as an intramuscular injection, indicating that it is likely distributed via the circulatory system

Subcellular Localization

Given its proposed mechanism of action, it is likely that it interacts with receptors located in the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Paliperidone Palmitate N-Oxide involves the oxidation of Paliperidone Palmitate. The process typically includes the following steps:

    Oxidation Reaction: Paliperidone Palmitate is subjected to an oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atom in the Paliperidone Palmitate molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Oxidation: Utilizing industrial oxidizing agents and reactors to handle large quantities of Paliperidone Palmitate.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Paliperidone Palmitate N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: As mentioned, the primary reaction is the oxidation of Paliperidone Palmitate to form the N-Oxide derivative.

    Reduction: The N-Oxide can be reduced back to Paliperidone Palmitate using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled temperature, pH, and solvent conditions to ensure selective reactions.

Major Products Formed

    Oxidation: this compound.

    Reduction: Paliperidone Palmitate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Paliperidone Palmitate N-Oxide has several scientific research applications, including:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.

    Medicine: Explored for its long-acting antipsychotic properties and potential use in treating other psychiatric disorders.

    Industry: Utilized in the development of long-acting injectable formulations for consistent drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Paliperidone: The primary active metabolite of risperidone, used in the treatment of schizophrenia.

    Risperidone: An older antipsychotic with a similar mechanism of action.

    Olanzapine: Another atypical antipsychotic with different receptor binding profiles.

Uniqueness

Paliperidone Palmitate N-Oxide is unique due to its long-acting formulation, which provides consistent therapeutic effects over extended periods. This reduces the need for frequent dosing and improves patient adherence to the medication regimen.

Properties

CAS No.

1404053-60-6

Molecular Formula

C₃₉H₅₇FN₄O₅

Molecular Weight

680.89

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Hexadecanoate; _x000B__x000B_3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4

Origin of Product

United States

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